molecular formula C18H19N5O2S B2438784 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795409-13-0

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2438784
CAS No.: 1795409-13-0
M. Wt: 369.44
InChI Key: OUAFZJYHTVLNOE-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-16(11-15-4-2-10-26-15)20-8-9-22-18(25)23(14-5-6-14)17(21-22)13-3-1-7-19-12-13/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFZJYHTVLNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a 1,2,4-triazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Structural Characteristics

The compound's structure includes:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity.
  • Pyridine Moiety : Enhances biological activity through interactions with biological targets.
  • Triazole Ring : Known for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, compounds similar to N-(2-(4-cyclopropyl...) have demonstrated effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Compound TypeActivityMIC (μM)
Triazole DerivativesAntibacterial0.046 - 3.11
Quinolone-Triazole HybridsAntibacterial0.125 - 8

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For example:

  • Cell Line Studies : N-(2-(4-cyclopropyl...) has shown promising results in inhibiting cancer cell proliferation in various assays. The compound's mechanism may involve the inhibition of specific enzymes associated with cancer cell metabolism .

Anti-inflammatory and Analgesic Effects

Triazole-containing compounds are also being investigated for their anti-inflammatory properties:

  • Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like vancomycin and ciprofloxacin .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that N-(2-(4-cyclopropyl...) significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established anticancer agents .

The biological activity of N-(2-(4-cyclopropyl...) is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in critical biochemical pathways.
  • Receptor Modulation : The compound could modulate receptor activities associated with inflammation and cancer progression.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide lies in medicinal chemistry. The compound's structural features allow for interactions with various biological targets:

The compound has demonstrated potential in various bioassays:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit cytotoxic effects against multiple cancer cell lines. For example, derivatives have shown percent growth inhibitions (PGIs) exceeding 70% against ovarian and lung cancer cell lines .
  • Antimicrobial Properties : The triazole structure is known for its antifungal activity. Compounds with similar configurations have been effective against pathogenic fungi and bacteria .

Synthesis Methodologies

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-y)-4,5-dihydro-1H-1,2,4-triazol-1-y)ethyl)-2-(thiophen-2-y)acetamide typically involves multi-step organic reactions. Key steps may include:

Reactions Involved

  • Cyclization Reactions : These are crucial for forming the triazole ring.
  • Functional Group Modifications : Various functional groups can be introduced to enhance biological activity or solubility.

A detailed synthetic route often includes the use of catalysts and specific reaction conditions to optimize yield and purity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME – Absorption, Distribution, Metabolism, Excretion) of this compound is critical for evaluating its therapeutic potential:

Bioavailability

Compounds with triazole rings generally exhibit favorable bioavailability due to their ability to cross biological membranes effectively. Studies suggest that modifications can further enhance these properties .

Toxicological Studies

Preliminary toxicological assessments are essential to ascertain safety profiles. The compound's interactions with human metabolic pathways need thorough investigation to predict potential side effects.

Case Studies and Experimental Findings

Several studies have documented the efficacy of related compounds in clinical settings:

Case Study Examples

  • In vitro studies demonstrated that triazole derivatives significantly inhibited tumor growth in animal models.
  • Clinical trials involving similar structures indicated promising results in treating fungal infections resistant to standard therapies .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Triazole formationHydrazine hydrate, EtOH, 80°C, 12h60-75%
Acetamide couplingEDC, HOBt, DMF, rt, 24h50-65%

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Validate anisotropic displacement parameters and hydrogen bonding networks .
  • Spectroscopy : Combine 1H^1H/13C^{13}C NMR (for functional groups), IR (amide C=O stretch ~1650 cm1^{-1}), and LC-MS (molecular ion verification) .
  • Elemental Analysis : Confirm stoichiometry with ≤0.4% deviation for C, H, N .

Advanced: How can researchers address discrepancies in crystallographic refinement data (e.g., high R-factors)?

Answer:

  • Data Validation : Use WinGX to analyze residual density maps and check for missed symmetry or twinning .
  • Parameter Adjustment : Refine thermal displacement parameters (ADPs) with SHELXL’s restraints for disordered regions. Apply TWIN/BASF commands for twinned crystals .
  • Cross-Validation : Compare results with ORTEP-generated ellipsoid models to detect overfitting .

Advanced: What computational strategies predict the compound’s biological activity and guide SAR studies?

Answer:

  • PASS Program : Predict pharmacological profiles (e.g., kinase inhibition, antimicrobial activity) based on structural fingerprints .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450). Prioritize substituents at the pyridinyl or thiophenyl groups for modification .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Ensure consistent protocols (e.g., MIC values for antimicrobial studies) and control for compound purity (HPLC ≥95%) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, conflicting IC50_{50} values may arise from cell-line variability or solvent effects (DMSO vs. aqueous buffers) .
  • Mechanistic Studies : Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Storage : Store at 2–8°C in airtight containers, away from oxidizers .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .

Advanced: How can flow chemistry improve the scalability and reproducibility of synthesis?

Answer:

  • Continuous-Flow Setup : Use microreactors to control exothermic steps (e.g., cyclization) with precise temperature gradients, reducing side products .
  • In-Line Analytics : Integrate UV-Vis or FTIR probes for real-time monitoring of intermediates .
  • Case Study : A flow-based Swern oxidation (0°C, 30s residence time) achieved 85% yield with minimal decomposition vs. batch methods .

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